![molecular formula C24H24ClN5O B1148798 N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride CAS No. 1218779-89-5](/img/structure/B1148798.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride
Übersicht
Beschreibung
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research. This compound is characterized by its stability under acidic conditions and its solubility in organic solvents such as methanol, ethanol, and chloroform .
Vorbereitungsmethoden
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride involves several steps. One common method includes the reaction of N-tert-butoxycarbonylcabapiperazine with 4-cyanophenylboronic acid under suitable conditions . This reaction typically requires a catalyst and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Oncology
Rivoceranib has been extensively studied for its anticancer properties. It has shown efficacy against various solid tumors, including:
- Gastric Cancer : Clinical trials have demonstrated significant improvements in progression-free survival rates among patients treated with Rivoceranib compared to placebo .
Study | Result |
---|---|
Phase II trial in gastric cancer | Improved progression-free survival (PFS) compared to placebo |
Combination therapy with chemotherapy | Enhanced overall response rates |
Angiogenesis Inhibition
The compound's ability to inhibit angiogenesis makes it a valuable candidate for research into therapies aimed at reducing tumor growth by cutting off their blood supply. Studies have shown that Rivoceranib effectively reduces vascular permeability and inhibits endothelial cell proliferation in vitro .
Mechanism | Effect |
---|---|
VEGFR inhibition | Decreased vascular endothelial growth factor signaling |
PDGFR inhibition | Reduced recruitment of pericytes to blood vessels |
Combination Therapies
Rivoceranib is often investigated in combination with other therapeutic agents to enhance its anticancer effects. Research indicates that when combined with chemotherapy agents like paclitaxel or cisplatin, Rivoceranib can lead to synergistic effects, improving treatment outcomes .
Combination | Result |
---|---|
Rivoceranib + Paclitaxel | Increased tumor regression in preclinical models |
Rivoceranib + Cisplatin | Enhanced cytotoxicity against resistant cancer cell lines |
Case Studies
Several case studies have highlighted the effectiveness of Rivoceranib in clinical settings:
- Case Study 1 : A patient with advanced gastric cancer showed a significant reduction in tumor size after six months of treatment with Rivoceranib combined with standard chemotherapy.
- Case Study 2 : In a cohort study involving patients with metastatic colorectal cancer, those treated with Rivoceranib experienced longer overall survival compared to historical controls .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride can be compared with other similar compounds, such as:
Apatinib: Known for its VEGFR2 inhibitory activity.
Pyridine derivatives: These compounds share a similar pyridine scaffold and exhibit various biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound in scientific research and industrial applications.
Biologische Aktivität
N-[4-(1-Cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride, commonly known as Rivoceranib or Apatinib, is a small-molecule receptor tyrosine kinase inhibitor. This compound has garnered attention in the field of oncology due to its potential antiangiogenic and antitumor activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H24ClN5O
- Molecular Weight : 425.93 g/mol
- CAS Number : 811803-05-1
Property | Value |
---|---|
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 8 |
Rotatable Bond Count | 6 |
Topological Polar Surface Area | 153 Ų |
Complexity | 701 |
Rivoceranib primarily functions as an inhibitor of vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, Rivoceranib disrupts the signaling pathways that promote tumor growth and metastasis.
Biological Activity
- Antitumor Effects :
- Antiangiogenic Properties :
- Cytotoxicity :
Case Studies
Several clinical studies have evaluated the efficacy of Rivoceranib:
- Study on Gastric Cancer : A phase II trial involving patients with advanced gastric cancer demonstrated that treatment with Rivoceranib resulted in a notable response rate and manageable side effects. The study highlighted its potential as a second-line treatment option .
- Combination Therapy : In combination with chemotherapy, Rivoceranib has shown synergistic effects, enhancing overall treatment efficacy while reducing the likelihood of resistance development in tumors .
Research Findings
Recent studies have explored various aspects of Rivoceranib's biological activity:
- In Vitro Studies : Laboratory experiments have confirmed that Rivoceranib inhibits VEGFR2 phosphorylation, leading to decreased downstream signaling associated with cell proliferation and survival .
- In Vivo Studies : Animal models treated with Rivoceranib exhibited reduced tumor growth and improved survival rates compared to controls. These findings support its potential for clinical application in cancer therapy .
Eigenschaften
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFMYZMORFXPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659600 | |
Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218779-89-5 | |
Record name | 3-Pyridinecarboxamide, N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218779-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.